Benzyl beta-lactoside
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOKGHPPSFCSDC-BAGUKLQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance Within Glycoconjugate Chemistry
Glycoconjugates, which are carbohydrates covalently linked to proteins or lipids, are fundamental to a vast array of biological processes, from cell-cell recognition and signaling to immune responses. nih.gov The synthesis and study of these complex molecules often rely on well-defined carbohydrate building blocks. Benzyl (B1604629) β-lactoside has emerged as a key intermediate in the chemical and chemoenzymatic synthesis of more complex oligosaccharides and glycoconjugates. researchgate.netnih.gov
The benzyl group at the anomeric position serves as a versatile protecting group. It is stable under a variety of reaction conditions, yet can be selectively removed when needed, allowing for further chemical modifications at that position. This property is instrumental in the stepwise assembly of larger carbohydrate chains. For instance, partially protected derivatives of benzyl β-lactoside are valuable precursors for synthesizing higher oligosaccharides. cambridge.org Researchers have developed methods for the regioselective protection and deprotection of the hydroxyl groups on the lactose (B1674315) moiety, enabling the targeted addition of other sugar units or functional groups. rsc.org These strategies are crucial for creating specific glycan structures found in biologically important molecules like glycosphingolipids and human milk oligosaccharides. researchgate.netnii.ac.jp
The application of benzyl β-lactoside extends to the synthesis of neoglycoconjugates, which are synthetic molecules designed to mimic natural glycoconjugates. These constructs are used to probe the binding specificities of carbohydrate-binding proteins (lectins) and to develop potential therapeutic agents. For example, derivatives of benzyl β-lactoside have been used to create libraries of compounds to study their interaction with enzymes like the Trypanosoma cruzi trans-sialidase, a key protein in the life cycle of the parasite that causes Chagas disease. nih.gov
Role As a Model Disaccharide System
Spectroscopic studies, particularly UV and IR ion-dip spectroscopy, on isolated, gas-phase benzyl (B1604629) β-lactoside have provided fundamental insights into its intrinsic conformational preferences. mpg.de These studies have revealed that in a cold, isolated environment, the disaccharide unit adopts a single, rigid structure with strong inter-ring hydrogen bonds. mpg.deox.ac.uk This contrasts with the more flexible conformations observed in solution, highlighting the influence of the surrounding environment on carbohydrate structure. mpg.de
Historical Context in Carbohydrate Synthesis and Glycobiology
Chemical Synthesis Approaches
Chemical synthesis provides precise control over the structure and purity of the target compounds. The following sections detail common and effective approaches for the synthesis of benzyl β-lactoside and its derivatives.
Glycosylation Reactions
The formation of the glycosidic bond between lactose and benzyl alcohol is the cornerstone of benzyl β-lactoside synthesis. Several methods have been developed to promote this reaction with high yield and stereoselectivity.
Trichloroacetimidate-Mediated Glycosylation
The trichloroacetimidate (B1259523) method is a powerful and widely used strategy for the formation of glycosidic linkages. This method involves the activation of a glycosyl trichloroacetimidate donor with a suitable promoter, typically a Lewis acid. In the context of benzyl β-lactoside derivatives, a protected lactose molecule is first converted into a trichloroacetimidate donor.
A notable application of this method is in the synthesis of complex oligosaccharides where a fully protected lactosyl donor is required. For instance, hepta-O-benzyl-lactose can be treated with trichloroacetonitrile (B146778) in the presence of a base, such as potassium carbonate, to form hepta-O-benzyl-β-lactosyl trichloroacetimidate. nih.gov This activated donor can then be coupled with a glycosyl acceptor. In a specific example, the glycosylation of an acceptor with hepta-O-benzyl-β-lactosyl trichloroacetimidate was promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in 1,4-dioxane (B91453) at room temperature, affording the desired trisaccharide in a 59% yield. nih.gov The general reactivity and stability of trichloroacetimidate donors make them valuable intermediates in the synthesis of complex glycans. ntu.ac.uk
| Donor | Acceptor | Promoter | Solvent | Yield | Ref. |
| Hepta-O-benzyl-β-lactosyl trichloroacetimidate | Methyl 2-O-benzyl-4,6-O-benzylidene-7,8-dideoxy-α-D-manno-oct-7-enopyranoside | Me3SiOTf | 1,4-Dioxane | 59% | nih.gov |
Stannic Chloride Catalysis
An efficient and direct synthesis of benzyl β-lactoside can be achieved using stannic chloride (SnCl₄) as a catalyst. This method provides a straightforward route to the desired product from unprotected lactose. The reaction typically involves treating a mixture of lactose and benzyl alcohol with stannic chloride in an appropriate solvent.
In a reported procedure, the reaction of per-O-acetylated lactose with benzyl alcohol in the presence of stannic chloride in dichloromethane (B109758) provides benzyl hepta-O-acetyl-β-lactoside in high yield. A subsequent deacetylation step then furnishes benzyl β-lactoside. A more direct approach involves the use of unprotected lactose. An efficient preparation of benzyl β-lactoside has been reported with yields ranging from 80-85% when using stannic chloride as the catalyst.
| Starting Material | Reagents | Catalyst | Solvent | Product | Yield | Ref. |
| Lactose | Benzyl alcohol | Stannic Chloride | Dichloromethane | Benzyl β-Lactoside | 80-85% |
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) offers a valuable method for glycosylation, particularly for the synthesis of aryl and alkyl glycosides. mdpi.com This technique facilitates the reaction between a water-soluble nucleophile and an organic-soluble electrophile by using a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, to transport the nucleophile into the organic phase. researchgate.netgoogle.com
For the synthesis of benzyl β-lactoside derivatives via PTC, a common starting material is a per-O-acetylated lactosyl halide, such as acetobromolactose. This glycosyl donor is prepared from per-O-acetylated lactose. researchgate.net The glycosylation reaction is then carried out in a biphasic system, for example, dichloromethane and an aqueous solution of a base, with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net This methodology has been successfully applied to the synthesis of various lactoside derivatives. For instance, vanillin-based lactoside derivatives have been synthesized from per-O-acetylated lactosyl bromide using PTC. researchgate.net The subsequent removal of the acetyl protecting groups yields the final product.
| Glycosyl Donor | Acceptor | Catalyst | Solvent System | Product | Ref. |
| Per-O-acetylated lactosyl bromide | Benzyl alcohol | Tetrabutylammonium bromide (TBAB) | Dichloromethane/Aqueous Base | Benzyl hepta-O-acetyl-β-lactoside | researchgate.net |
Regioselective Functionalization Strategies
Due to the multiple hydroxyl groups of varying reactivity in benzyl β-lactoside, regioselective functionalization is crucial for the synthesis of complex oligosaccharides. Strategies that allow for the selective protection or deprotection of specific hydroxyl groups are of great importance.
Benzylidene Acetal (B89532) Hydrogenolysis
The use of benzylidene acetals as protecting groups for 1,3-diols is a common strategy in carbohydrate chemistry. These acetals can be regioselectively opened to generate a free hydroxyl group and a benzyl ether. This approach is particularly useful for differentiating between the hydroxyl groups at the C-4' and C-6' positions of the galactose unit in benzyl lactoside derivatives.
The hydrogenolysis of a 4',6'-O-benzylidene acetal of a benzyl lactoside derivative can lead to the formation of a 6'-O-benzyl ether, leaving the 4'-hydroxyl group free for further glycosylation. This regioselectivity is influenced by the reaction conditions and the nature of the reducing agent. For example, the synthesis of benzyl 2,3,6,2',3',4'-hexa-O-benzyl-β-lactoside has been achieved through the hydrogenolysis of a corresponding benzylidene acetal. rsc.org The reductive cleavage of benzylidene acetals can be accomplished using various reagents, including triethylsilane and palladium on charcoal (Pd/C), which offers a mild and efficient method for deprotection. beilstein-journals.orgresearchgate.net
| Substrate | Reagent | Product | Ref. |
| Benzyl penta-O-benzyl-4',6'-O-benzylidene-β-lactoside | LiAlH₄-AlCl₃ | Benzyl penta-O-benzyl-4'-O-hydroxy-6'-O-benzyl-β-lactoside | |
| Benzylidene Acetal Protected Carbohydrate | Triethylsilane, 10% Pd/C, CH₃OH | Diol | beilstein-journals.org |
Stannylene-Mediated Regioselective Benzylationmdpi.comresearchgate.net
A prominent strategy for the regioselective benzylation of lactosides involves the use of stannylene acetal intermediates. mdpi.com This method typically utilizes dibutyltin (B87310) oxide (Bu₂SnO) to preferentially form a five-membered ring with cis-oriented vicinal diols. mdpi.com In the context of lactosides, this leads to the formation of a stannylene acetal, which then directs the benzylation to a specific hydroxyl group. mdpi.com
Mechanochemical approaches, such as using a planetary ball mill, have been successfully applied to the regioselective alkylation of lactosides via stannylene acetals. mdpi.comresearchgate.net An advantage of this solvent-free technique is the ability to use only a slight excess of the alkylating agent. mdpi.com For instance, the expected 3'-O-benzyl-lactoside has been synthesized using this method. researchgate.net
Research has shown that the regioselectivity of tin-mediated reactions can be influenced by factors such as the solvent and temperature. For example, in the esterification of lactose using dibutyltin dimethoxide, the C-3' position of the galactose unit showed preferential acylation in N-methyl-l-pyrrolidione at -15 °C. researchgate.net
Selective Acylation and Esterificationasianpubs.orgresearchgate.net
Selective acylation and esterification are crucial steps in the synthesis of benzyl β-lactoside derivatives, often requiring meticulous protection and deprotection strategies. asianpubs.org Various methods have been developed to achieve regioselective acylation of lactose. For instance, enzymatic catalysis using lipases like Novozym 435 has been employed for the synthesis of lauric acid esters of glucose and trehalose (B1683222) under solvent-free conditions. mdpi.com
Chemical methods for selective esterification often involve the use of acylating agents in the presence of catalysts. One unique method allows for the selective synthesis of α and β octa-O-acetyllactopyranose from D-lactose. The α anomer is obtained through microwave irradiation with acetic anhydride (B1165640) and sodium acetate (B1210297), while the β anomer is produced using zinc chloride. researchgate.net Furthermore, protease-catalyzed regioselective esterification has been applied in the synthesis of modified lactosides. acs.org
The following table summarizes different reagents and conditions used for the acylation of lactose:
| Acylating Reagent | Additive/Catalyst | Key Feature |
| Acetic Anhydride | Iodine, Ferric chloride, H-beta-zeolite, Pyridine, Triethylamine/DMAP, Lithium perchlorate, or Indium triflate | High yields of per-O-acetylated lactose |
| Acetic Anhydride | Sodium acetate (microwave irradiation) | Selective synthesis of α-octa-O-acetyllactopyranose |
| Acetic Anhydride | Zinc chloride (microwave irradiation) | Selective synthesis of β-octa-O-acetyllactopyranose |
| Ethyl myristate | Transesterification | Synthesis of mono- and dimyristoyl lactosides |
Protecting Group Chemistry in Benzyl β-Lactoside Synthesismdpi.comnih.govunivpancasila.ac.idnih.govwikipedia.org
Protecting groups are indispensable in the multi-step synthesis of complex carbohydrates like benzyl β-lactoside and its derivatives. wikipedia.orgbangor.ac.uk They are temporarily introduced to a functional group to prevent it from reacting during subsequent chemical transformations. wikipedia.orgorganic-chemistry.org The benzyl group is one of the most commonly used protecting groups in carbohydrate chemistry. mdpi.com
The synthesis of specifically protected lactoside building blocks is essential for constructing more complex oligosaccharides. For example, allyl 2,3,6,2',3',6'-hexa-O-benzyl-β-lactoside has been efficiently prepared and used as a glycosyl acceptor for chain extension at the O-4' position. nih.gov In another instance, the partial benzylation of benzyl 3',4'-O-isopropylidene-β-lactoside yielded benzyl 2,6-di-O-benzyl-4-O-(2,6-di-O-benzyl-3,4-O-isopropylidene-β-D-galactopyranosyl)-β-D-glucopyranoside. nih.gov Similarly, partial benzylation of benzyl β-lactoside or benzyl hepta-O-acetyl-β-lactoside can produce benzyl 2,6-di-O-benzyl-4-O-(2,3,4,6-tetra-O-benzyl-β-D-galactopyranosyl)-β-D-glucopyranoside. nih.gov
The choice of protecting group is critical and must be stable under various reaction conditions while allowing for selective removal. univpancasila.ac.idorganic-chemistry.org The following table provides examples of protecting groups used in carbohydrate synthesis and their removal conditions:
| Protecting Group | Abbreviation | Removal Conditions |
| Dimethoxytrityl | DMT | Weak acid |
| Methoxytrityl | MMT | Acid and hydrogenolysis |
| Benzyloxymethyl | BOM | Reductive removal (e.g., sodium in liquid ammonia, catalytic hydrogenation) |
| Ethoxyethyl | EE | 1N Hydrochloric acid |
Solvent-Free Synthetic Methodologiesmdpi.comresearchgate.netcem.com
Solvent-free synthesis, also known as neat or solid-state reaction, is an environmentally friendly approach that involves reacting neat reagents without a solvent. cem.commun.ca This methodology has been successfully applied to the synthesis of benzyl β-lactoside derivatives.
A notable example is the stannylene acetal-mediated regioselective alkylation of lactosides, which can be performed mechanochemically in a planetary ball mill. mdpi.comresearchgate.net This solvent-free method offers the advantage of using a minimal excess of the alkylating agent. mdpi.com Another solvent-free technique involves adsorbing reagents onto mineral oxides like alumina (B75360) or silica (B1680970) gel. The reagents are dissolved in a volatile solvent, mixed with the solid support, and the solvent is then evaporated. The reaction is subsequently carried out by irradiating the impregnated solid with microwaves. cem.com
Solvent-free conditions have also been utilized for selective acylation reactions. For instance, the enzymatic synthesis of lauric acid esters of trehalose and glucose has been achieved using Novozym 435 under solvent-free conditions. mdpi.com
Enzymatic and Chemoenzymatic Synthesis
Enzymatic and chemoenzymatic approaches offer highly specific and efficient alternatives to purely chemical methods for synthesizing benzyl β-lactoside and its derivatives. tandfonline.comresearchgate.net These methods leverage the stereo- and regioselectivity of enzymes to form glycosidic bonds under mild conditions, often eliminating the need for complex protection and deprotection steps. tandfonline.com
Glycosyltransferase-Catalyzed Approaches (e.g., β-1,4-Galactosyltransferase)nih.govresearchgate.netsigmaaldrich.com
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from a sugar nucleotide donor to an acceptor molecule. tandfonline.comsigmaaldrich.com β-1,4-Galactosyltransferase (β-1,4-GalT) is a key enzyme in this class, responsible for transferring galactose from UDP-galactose (UDP-Gal) to an acceptor. sigmaaldrich.com
Studies have shown that human melanoma and Chinese hamster ovary (CHO) cells can utilize UDP-Gal:GlcNAc β-1,4-galactosyltransferase to galactosylate n-alkyl-β-glucosides, forming alkyl lactosides. nih.gov Octyl-β-D-glucoside was identified as a particularly effective acceptor in this process. nih.gov The enzyme β-1,4-GalT from bovine milk catalyzes the transfer of galactose to the 4-hydroxy position of N-acetyl-D-glucosamine (GlcNAc) and β-linked GlcNAc residues. sigmaaldrich.com The specificity of β-1,4-GalT can be modulated by α-lactalbumin, which alters the enzyme's preference to favor D-glucose as the acceptor, leading to the formation of lactose. sigmaaldrich.com
Novel β-1,4-galactosyltransferases have been identified from bacterial sources, such as Aggregatibacter actinomycetemcomitans, and have shown great potential for the biosynthesis of oligosaccharides like lacto-N-neotetraose. researchgate.net These enzymes often exhibit high transglycosylation activity with minimal hydrolysis of the sugar nucleotide donor. researchgate.net
Glycosidase-Mediated Transglycosylationdtu.dknih.gov
Glycosidases, which typically hydrolyze glycosidic bonds, can be used for synthesis through a process called transglycosylation. tandfonline.comnih.gov By manipulating reaction conditions, such as using a high concentration of the acceptor or performing the reaction in a non-aqueous medium, the equilibrium can be shifted towards synthesis. nih.gov
A significant advantage of this method is the relative inexpensiveness and availability of glycosidases and their donor substrates. tandfonline.com However, a potential drawback is that the product itself can be a substrate for hydrolysis by the same enzyme. nih.gov To overcome this, "glycosynthases," which are mutant glycosidases lacking hydrolytic activity, have been developed. dtu.dkox.ac.uk These engineered enzymes can catalyze the formation of glycosidic linkages using activated donors like glycosyl fluorides, without hydrolyzing the newly formed product. ox.ac.uk
Transglycosylation has been used to synthesize various oligosaccharides. For example, lacto-N-biose 1,2-oxazoline has been used as a donor substrate with lactose as an acceptor to produce lacto-N-tetraose and its isomers, catalyzed by a lacto-N-biosidase from Bifidobacterium bifidum. dtu.dk
Hybrid Chemoenzymatic Strategies
The synthesis of complex oligosaccharides often presents significant challenges, including the need for multiple protection and deprotection steps. researchgate.net Hybrid chemoenzymatic strategies offer a powerful solution by combining the precision of enzymatic reactions with the versatility of chemical synthesis. researchgate.netuninsubria.it This approach leverages enzymes, such as glycosyltransferases and glycosidases, for regio- and stereoselective glycosylations, often eliminating the need for cumbersome protecting group manipulations. uninsubria.it
A prominent example of this strategy is in the synthesis of Human Milk Oligosaccharides (HMOs). nih.gov The process can begin with a chemical synthesis phase to create a core structure, which is then elaborated upon using enzymatic methods. nih.gov The synthesis of the benzyl β-lactoside acceptor is a critical initial step. It can be prepared chemically from lactose peracetate and benzyl alcohol in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), followed by deacetylation. nih.gov This chemically synthesized core structure is then selectively protected using chemical methods before being used as an acceptor for enzymatic extension. nih.gov For instance, after chemical assembly of a core trisaccharide, glycosyltransferases can be used to introduce additional sugar units with high precision. nih.gov
This convergence of chemical and enzymatic steps streamlines the production of structurally defined oligosaccharides that are crucial for studying biological functions. researchgate.net
Table 1: Exemplary Chemical Synthesis Steps in a Chemoenzymatic Strategy
| Step | Starting Material | Reagents | Product | Purpose | Reference |
|---|---|---|---|---|---|
| 1 | Lactose peracetate | Benzyl alcohol, BF₃·Et₂O | Benzyl peracetyl-β-lactoside | Introduction of the benzyl anomeric protecting group | nih.gov |
| 2 | Benzyl peracetyl-β-lactoside | NaOMe, MeOH | Benzyl β-lactoside | Deprotection of hydroxyl groups | nih.gov |
| 3 | Benzyl β-lactoside | Benzaldehyde dimethyl acetal, CSA | Benzyl 4′,6′-O-benzylidene-β-lactoside | Regioselective protection of the 4′ and 6′ hydroxyls | nih.gov |
| 4 | Benzyl 4′,6′-O-benzylidene-β-lactoside | Benzyl bromide, NaH | Perbenzylated benzylidene-β-lactoside | Protection of remaining free hydroxyls | nih.gov |
Synthesis of Advanced Oligosaccharide Structures Utilizing Benzyl β-Lactoside
Benzyl β-lactoside and its protected derivatives are fundamental building blocks for the chemical synthesis of more complex and biologically significant oligosaccharides. Their utility as glycosyl acceptors allows for the stepwise construction of advanced glycan structures.
In the synthesis of sulfated ganglio-oligosaccharides, a protected lactoside derivative serves as the key acceptor molecule. uu.nl For example, a lactoside acceptor was chemically sialylated using a sialic acid donor with a trifluoracetamide moiety at C5 to yield a complex trisaccharide, which is a precursor to various gangliosides. uu.nl This highlights the role of the lactoside framework in assembling glycans implicated in crucial biological processes. uu.nl
Similarly, the synthesis of the Fucose-GM1 oligosaccharide, an antigenic epitope associated with small-cell lung cancer, utilizes a protected lactoside acceptor. pnas.org The synthesis plan involves the regioselective glycosylation of a lactoside acceptor derived from peracetyl β-lactoside and benzyl N-(2-hydroxyethyl)-carbamate. pnas.org This acceptor is then reacted with a sialic acid donor to form a key sialylated trisaccharide building block. pnas.org
The synthesis of Human Milk Oligosaccharides (HMOs) also heavily relies on benzyl β-lactoside-derived acceptors. nih.gov In a convergent strategy, a selectively protected benzyl β-lactoside derivative is glycosylated with a donor to furnish a trisaccharide. nih.gov This intermediate can then be further elaborated. For instance, removal of a benzylidene protecting group exposes two hydroxyl groups, allowing for a subsequent glycosylation to form a pentasaccharide, demonstrating the iterative potential of this building block. nih.gov
Table 2: Application of Benzyl β-Lactoside Derivatives in Advanced Oligosaccharide Synthesis
| Target Oligosaccharide Class | Benzyl Lactoside-Derived Acceptor | Glycosyl Donor | Key Reaction | Resulting Structure | Reference |
|---|---|---|---|---|---|
| Gangliosides | C-3 alcohol of a protected lactoside | Sialyl phosphite (B83602) donor with C5-trifluoracetamide | NIS/TMSOTf mediated sialylation | α-anomeric trisaccharide | uu.nl |
| Fucose-GM1 Antigen | Cbz-protected aminoethyl β-lactoside diol | Sialyl phosphite donor | TMSOTf promoted regioselective glycosylation | α-(2,3)-sialylated trisaccharide | pnas.org |
| Human Milk Oligosaccharides | 3′-O-unprotected benzyl lactoside derivative | Glycosyl bromide donor | AgOTf promoted glycosylation | Trisaccharide intermediate | nih.gov |
Automated Glycan Assembly (AGA) Building Block Development
Automated Glycan Assembly (AGA) has revolutionized the synthesis of complex carbohydrates by enabling the rapid, machine-assisted construction of oligosaccharides. researchgate.netacs.org This technology relies on a set of standardized monosaccharide or disaccharide building blocks that are sequentially coupled on a solid support. researchgate.netnih.gov
For a molecule like benzyl β-lactoside to be used in AGA, it must be chemically modified into a suitable building block. A standard AGA building block possesses two key features: an activating group at the anomeric position (such as a thioglycoside or a phosphite) to facilitate the glycosylation reaction, and a specific set of protecting groups on the hydroxyls. acs.orgnih.gov One of these protecting groups must be temporary (e.g., Fmoc) to allow for its selective removal and the subsequent elongation of the glycan chain. researchgate.net
The development of such building blocks can be achieved through chemoenzymatic approaches. nih.gov While benzyl β-lactoside itself is an acceptor, it can be converted into a donor building block. This would involve:
Protecting Group Manipulation: Strategically protecting all hydroxyl groups except one, which would be masked with a temporary protecting group like Fmoc. The benzyl group at the anomeric position would need to be replaced.
Anomeric Activation: Converting the anomeric hydroxyl into a better leaving group, such as a thioglycoside (e.g., S-Tol) or an N-phenyl trifluoroacetimidate, which is necessary for activation during the AGA cycle. uu.nlnih.gov
The logic of AGA is to use a minimal set of versatile building blocks to construct a wide array of target glycans. fu-berlin.de By transforming benzyl β-lactoside into a disaccharide donor, it can be incorporated as a complete unit into a larger oligosaccharide using an automated synthesizer, significantly accelerating the synthesis process. nih.gov
Table 3: Required Structural Modifications for an AGA Building Block from a Lactoside Core
| Feature | Requirement for AGA | Potential Chemical Modification | Purpose | Reference |
|---|---|---|---|---|
| Anomeric Group | Activating leaving group | Conversion to thioglycoside, phosphite, or trifluoroacetimidate | Enables activation and coupling during synthesis cycle | uu.nlnih.gov |
| Temporary Protecting Group | Selectively removable group (e.g., Fmoc) | Installation on a specific hydroxyl group | Allows for chain elongation at a defined position | researchgate.net |
| Permanent Protecting Groups | Stable under coupling and deprotection conditions | Benzyl (Bn) or Benzoyl (Bz) ethers/esters | Protects other hydroxyls throughout the synthesis | researchgate.netulisboa.pt |
| Solid-Phase Linker | Attachment point to the resin (if it's the first unit) | N/A for a donor building block; required for the starting acceptor | Anchors the growing glycan to the solid support | researchgate.netacs.org |
Glycobiology and Biochemical Applications
Application as a Biochemical Reagent in Glycobiology Research
Benzyl (B1604629) β-D-lactoside and its acetylated form, benzyl β-D-lactoside heptaacetate, are established biochemical reagents utilized in glycobiology research. invivochem.commedchemexpress.cn Glycobiology is a field dedicated to understanding the structure, synthesis, and biological functions of glycans (sugars). invivochem.com These studies encompass carbohydrate chemistry, the enzymatic processes of glycan formation and breakdown, and the critical recognition events between proteins and glycans. invivochem.com The benzyl group provides a hydrophobic handle, which is useful for synthetic manipulations and for probing interactions in biological systems. Furthermore, benzyl β-lactoside serves as a precursor for creating modified sugars, such as deoxygenated analogs. For instance, the deoxygenation at the C-6 position of benzyl β-lactoside can be achieved by reducing a mesylated precursor with sodium borohydride. conicet.gov.arresearchgate.net These modified sugars are invaluable tools for investigating glycobiological processes and the specificity of enzymes like glycosidases and glycosyltransferases. conicet.gov.arresearchgate.net
Probing Carbohydrate-Protein Interactions
The specific recognition of carbohydrates by proteins is a fundamental process in cell biology. Benzyl beta-lactoside and its analogs serve as valuable probes to dissect these intricate interactions.
Lectins are proteins that bind specifically to carbohydrates and are involved in numerous biological processes. Synthetic lactosides are crucial for characterizing the binding specificity of these proteins. While direct studies on benzyl β-lactoside are specific, research on analogous phenyl and methyl β-lactosides provides a framework for its application. For example, derivatives of phenyl β-lactoside have been synthesized to probe the active site of glycosyltransferases and to study their substrate requirements. researchgate.net Similarly, modified lactosides, such as 4-(methoxycarbonyl)phenyl β-lactoside derivatives, have been used in hemagglutination inhibition assays to evaluate binding to lectins like the one from Erythrina cristagalli. researchgate.net
The underlying principle of these studies is to modify the lactoside structure systematically and observe the effect on lectin binding. This approach helps to map the specific hydroxyl groups and regions of the carbohydrate that are essential for recognition by the lectin's binding site. researchgate.netnih.gov The benzyl group in benzyl β-lactoside can influence binding through hydrophobic interactions with the protein surface, providing a tool to probe regions adjacent to the primary carbohydrate-binding site. researchgate.net Multivalent displays of lactosides on synthetic scaffolds, known as glycoclusters, have been shown to significantly enhance binding affinity for certain lectins, a phenomenon that can be explored using benzyl lactoside derivatives. d-nb.infopsu.edu
| Lactoside Derivative | Lectin/Enzyme Studied | Research Application | Key Finding |
|---|---|---|---|
| 4-(Methoxycarbonyl)phenyl β-lactoside derivatives | Erythrina cristagalli lectin | Hemagglutination inhibition assay | No enhanced activity compared to lactose (B1674315) was observed for the tested derivatives. researchgate.net |
| Phenyl β-lactoside deoxy derivatives | Neisseria meningitidis N-acetylglucosaminyltransferase | Substrate activity assay | The 6'-deoxy derivative was a more active substrate than the parent phenyl β-lactoside. researchgate.net |
| β-Methyl lactoside deoxy and fluoro derivatives | Galectins | Chemical mapping of binding site | Identified the O-3 hydroxyl of the glucose moiety as a key contact point for galectins. nih.gov |
| 2-Propynyl lactoside (as multivalent clusters) | Galectins, Mistletoe lectin | Competitive solid-phase binding assay | Trivalent clusters showed a 7-fold increase in potency for inhibiting galectin-3. psu.edu |
Glycan-protein and even glycan-glycan interactions are crucial for cellular communication, adhesion, and pathogen recognition. researchgate.net Synthetic glycans like benzyl β-lactoside can be used to study and modulate these interactions. The benzyl group provides a non-native component that can interfere with or modify the binding event, offering insights into the forces governing the interaction. researchgate.net For example, studies have shown that hormonal compounds can disrupt the glycan-glycan and glycan-protein interactions between the human ACE2 receptor and the SARS-CoV-2 spike protein, highlighting a potential mechanism for modulating viral entry that could be probed with synthetic glycosides. researchgate.net The ability to modify specific sites on the glycan chain of molecules like benzyl β-lactoside is essential for understanding how these modifications affect their biological function and interaction mechanisms at a molecular level. researchgate.net
Development of Enzyme Assays
This compound and its derivatives are instrumental in developing specific and sensitive assays for various enzymes, particularly glycosidases. researchgate.net By attaching a chromogenic or fluorogenic group via the benzyl moiety or by modifying the lactose structure, substrates can be created that release a detectable signal upon enzymatic cleavage.
For instance, derivatives of methyl β-lactoside have been synthesized to systematically probe the importance of each hydroxyl group for the activity of intestinal lactase. researchgate.net Similar strategies can be applied to benzyl β-lactoside. A study on benzyl lactosides substituted at the C-6 position of the glucose residue with triazole derivatives was conducted to investigate them as alternative substrates for the Trypanosoma cruzi trans-sialidase. researchgate.netbvsalud.org Furthermore, acceptor substrates like lactoside-Bz (benzyl lactoside) are listed as materials for measuring the activity of the β1,3-glycosyltransferase family, where the enzyme transfers a sugar moiety from a donor like UDP-galactose to the lactoside acceptor. nih.gov Other related compounds, such as 4-nitrophenyl-β-lactoside, have been used as potential substrates for enzymes like cellobiohydrolase I. megazyme.com These examples demonstrate the utility of modified lactosides in creating tailored assays to measure and characterize enzyme activity. creative-enzymes.comthermofisher.com
| Enzyme | Lactoside Derivative | Assay Principle | Reference |
|---|---|---|---|
| Intestinal lactase | Monodeoxy derivatives of methyl β-lactoside | Substrate hydrolysis assay to determine Vmax and Km | researchgate.net |
| Trypanosoma cruzi trans-sialidase | Benzyl β-lactoside with C-6 substitutions | Evaluation as alternative acceptor substrates | researchgate.netbvsalud.org |
| β1,3-Glycosyltransferase | Lactoside-Bz (Benzyl lactoside) | Acceptor substrate in transferase activity measurement | nih.gov |
| Cellobiohydrolase I | 4-Nitrophenyl-β-lactoside | Potential chromogenic substrate for activity measurement | megazyme.com |
Glycodiversification Studies of Bioactive Compounds
Glycodiversification, the process of altering the carbohydrate portion of a bioactive molecule, is a powerful strategy for creating new therapeutic agents with improved properties. conicet.gov.arnih.gov this compound serves as a valuable starting material in this endeavor. Deoxygenated sugars, which can be synthesized from precursors like benzyl β-lactoside, are particularly important. conicet.gov.arresearchgate.net These deoxy sugars, when incorporated into natural products, can act as substrates or inhibitors for specific enzymes, helping to elucidate biological pathways and potentially leading to more effective drugs. conicet.gov.arresearchgate.net The glycosylation of natural products is known to significantly impact their pharmacological properties, and having access to a diverse toolkit of sugar building blocks, including those derived from this compound, is crucial for these studies. nih.govfrontiersin.orguni-duesseldorf.de
Precursor in Glycoconjugate Vaccine Design
Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, are one of the most successful strategies for preventing bacterial infections. nih.govacs.org The chemical synthesis of well-defined carbohydrate antigens is a cornerstone of modern vaccine design, offering advantages in purity and characterization over polysaccharides isolated from natural sources. acs.org
Benzyl β-lactoside and related benzylated saccharides are key precursors in the synthesis of these complex oligosaccharide antigens. google.com The benzyl groups serve as protecting groups during the multi-step synthesis, which are then removed in the final stages to reveal the target oligosaccharide. This oligosaccharide, often containing a linker for conjugation, is then attached to a carrier protein to create the final vaccine candidate. semanticscholar.org For example, the lipooligosaccharide (LOS) of Neisseria gonorrhoeae contains a β-lactoside epitope on a heptose residue, which is a target for vaccine design. nih.gov The synthesis of such specific epitopes relies on precursor molecules like benzyl β-lactoside to construct the precise glycan structure required to elicit a protective immune response. nih.gov
Chemical Biology Probes and Functional Analysis
Benzyl β-lactoside and its derivatives serve as valuable chemical tools in glycobiology for the functional analysis of carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases. While benzyl β-lactoside itself can act as a simple substrate, its synthetic derivatives are powerful chemical biology probes designed to investigate enzyme-substrate interactions, map active site requirements, and assay enzyme activity.
A primary strategy involves the systematic modification of the lactoside structure to probe how specific functional groups contribute to enzyme recognition and catalysis. This is exemplified by studies on glycosyltransferases, which are critical enzymes in the synthesis of complex carbohydrates. For instance, derivatives of the closely related phenyl β-lactoside have been synthesized to probe the active site of the Neisseria meningitidis N-acetylglucosaminyltransferase, an enzyme that uses lactosyl acceptors. researchgate.net In this research, various deoxy derivatives of the galactose moiety of phenyl β-lactoside were created and tested as substrates. researchgate.net
The results revealed critical insights into the enzyme's active site topology. The 6'-deoxy derivative was found to be almost three times more active than the parent phenyl β-lactoside, suggesting that the 6'-hydroxyl group is not essential for binding and its removal may even be beneficial for substrate turnover. researchgate.net Conversely, the 2'- and 4'-deoxy derivatives were less active, indicating the importance of the hydroxyl groups at these positions for productive interaction with the enzyme. researchgate.net Other modifications, such as the 3'-deoxy, 3'-acetamido, and 3'-benzamido derivatives, rendered the compounds inactive, highlighting a strict requirement for the 3'-hydroxyl group. researchgate.net Such structure-activity relationship studies are fundamental to understanding the molecular basis of substrate specificity.
Table 1: Relative Activity of Phenyl β-lactoside Derivatives with N. meningitidis N-acetylglucosaminyltransferase
| Compound | Modification on Galactose Ring | Relative Activity (%) | Reference |
|---|---|---|---|
| Phenyl β-lactoside | None (Parent Compound) | 100 | researchgate.net |
| 6'-Deoxy-phenyl β-lactoside | Removal of 6'-OH | ~280 | researchgate.net |
| 2'-Deoxy-phenyl β-lactoside | Removal of 2'-OH | < 100 (Less Active) | researchgate.net |
| 4'-Deoxy-phenyl β-lactoside | Removal of 4'-OH | < 100 (Less Active) | researchgate.net |
| 3'-Deoxy-phenyl β-lactoside | Removal of 3'-OH | Inactive | researchgate.net |
| 3'-Acetamido-phenyl β-lactoside | 3'-OH replaced with NHAc | Inactive | researchgate.net |
| 3'-Benzamido-phenyl β-lactoside | 3'-OH replaced with NHBz | Inactive | researchgate.net |
Another powerful approach in chemical biology is the introduction of bioorthogonal functional groups, such as azides, into carbohydrate structures. This strategy converts a simple substrate into a versatile probe. An azide (B81097) group can be chemically introduced into the benzyl β-lactoside scaffold, for example, by creating derivatives like benzyl β-lactoside functionalized with an azide group at a specific position. researchgate.net This azide "handle" does not significantly interfere with recognition by many enzymes but allows for the attachment of reporter tags (e.g., fluorophores, biotin) via highly specific and biocompatible "click chemistry" reactions. nih.govmdpi.comresearchgate.net These tagged probes can be used for a wide range of applications, including:
Enzyme Activity Profiling: Detecting and quantifying the activity of specific enzymes in complex biological samples. researchgate.net
Visualization: Imaging the localization of glycans or enzymes within cells and tissues. mdpi.com
Affinity-Based Purification: Identifying and isolating carbohydrate-binding proteins or enzymes from cell lysates.
The synthesis of molecules such as 1-azido-3,6-dioxaoct-8-yl 2,3,6,2′,3′,4′,6′-hepta-O-acetyl-β-D:-lactoside demonstrates the creation of lactoside structures ready for conjugation and subsequent use in functional analyses. researchgate.net By combining targeted structural modifications with bioorthogonal labeling, benzyl β-lactoside serves as a foundational scaffold for developing sophisticated chemical probes essential for the functional analysis of glycan-modifying enzymes.
Spectroscopic Characterization and Conformational Analysis
Gas-Phase Spectroscopy of Benzyl (B1604629) β-Lactoside
In the absence of solvent, the intrinsic conformational preferences of Benzyl β-lactoside are dictated by intramolecular forces, particularly hydrogen bonding. Spectroscopic studies on the isolated molecule, cooled in a supersonic jet, have been crucial in revealing these foundational structures. mpg.de
Ultraviolet (UV) ion-dip spectroscopy, often utilizing Resonant Two-Photon Ionization (R2PI), serves as a powerful tool for distinguishing between different molecular conformers. mpg.dempg.de For Benzyl β-lactoside, the addition of the benzyl group provides a necessary chromophore for this technique. mpg.de Experimental results from R2PI spectroscopy are striking in their simplicity: they show resonance structures corresponding to only a single conformer. mpg.denih.govfigshare.com This indicates that in a cold, isolated gas-phase environment (approximately 10 K), the molecule is not a flexible entity but is locked into a single, rigid structure. mpg.de
Infrared (IR) ion-dip spectroscopy provides detailed information about the vibrational modes of the molecule, which are highly sensitive to its geometry and hydrogen-bonding network. mpg.deox.ac.uk The fully resolved IR spectrum of gas-phase Benzyl β-lactoside shows a series of distinct bands corresponding to the stretching vibrations of its hydroxyl (OH) groups. mpg.denih.gov
The vibrational spectrum is characterized by strongly displaced bands at lower wavenumbers, which is a clear signature of their involvement in strong hydrogen bonds. researchgate.netox.ac.uk In contrast, hydroxyl groups that are not involved in strong bonding, or act only as acceptors, vibrate at higher frequencies. mpg.deox.ac.uk The experimental spectrum aligns excellently with ab initio computational models of the global minimum energy structure. mpg.defigshare.com This correspondence confirms the rigid, single-conformer structure identified by UV spectroscopy and allows for the precise assignment of vibrational modes to specific OH groups within the molecule. mpg.de A notable feature is the lowest OH stretching mode, found around 3400 cm⁻¹, which is indicative of the very strong inter-ring hydrogen bonds that define the gas-phase structure. ox.ac.uk
Table 1: Experimental Near-Infrared Vibrational Frequencies for Benzyl β-Lactoside in the Gas Phase
| Vibrational Mode (OH Group) | Observed Frequency (cm⁻¹) | Role in H-Bonding Network |
| Gal OH2 | ~3400 | Donor (Strong Inter-ring) |
| Glc OH3' | ~3550 | Donor (Strong Inter-ring) |
| Gal OH3 | >3600 | Member of H-bonded chain |
| Gal OH4 | >3600 | Member of H-bonded chain |
| Glc OH2' | >3600 | Member of H-bonded chain |
| Glc OH6' | >3600 | Terminal acceptor in H-bonded chain |
Frequencies are approximate values based on published spectra. mpg.deox.ac.uk
Solution-State Conformational Studies
The conformation of Benzyl β-lactoside changes dramatically in a solution environment, where interactions with solvent molecules compete with and disrupt the intramolecular hydrogen bonds that dominate in the gas phase.
While gas-phase studies are ideal for probing intrinsic properties, NMR spectroscopy is the preeminent technique for determining the structure of molecules in solution. researchgate.nettandfonline.com Studies on the closely related analogue, methyl β-lactoside, provide extensive insight into the solution-state conformation. Techniques such as the analysis of Nuclear Overhauser Effects (n.O.e.'s), which depend on the through-space distance between protons, indicate the dominance of a single major conformer in aqueous solution. nih.govosti.gov More recent investigations using MA'AT (Multistate Analysis of Torsion angles) analysis of J-coupling constants have further refined the understanding of the conformational dynamics and librational movements of the glycosidic linkage in solution. acs.orgrsc.orgnih.gov
The key difference between the gas-phase and solution-state structures of Benzyl β-lactoside lies in the orientation around the β(1→4) glycosidic linkage, which is defined by the torsion angles φ (phi) and ψ (psi).
In the gas phase , spectroscopic data reveal a cis oriented structure, with glycosidic torsion angles of approximately φH (H1-C1-O-C4′) ≈ 180° and ψH (C1-O-C4′-H4′) ≈ 0°. mpg.denih.govfigshare.com This represents the molecule's intrinsic, lowest-energy state, stabilized by strong inter-ring hydrogen bonds. mpg.de
In solution , NMR studies on methyl β-lactoside show a dramatic shift to a trans configuration. mpg.de The major conformer is described by torsion angles of approximately φH ≈ 49° and ψH ≈ 5°. nih.gov This conformation is favored in solution because polar solvent molecules can solvate the hydroxyl groups, disrupting the intramolecular hydrogen-bonding network that locks the molecule in the cis form in the gas phase. mpg.de The difference corresponds to a rotation of about 150° around the glycosidic bond. nih.gov
Table 2: Comparison of Glycosidic Torsion Angles for Lactosides in Gas Phase vs. Solution
| Compound / Method | Phase | φH (H1-C1-O-C4′) | ψH (C1-O-C4′-H4′) | Conformation |
| Benzyl β-Lactoside / IRID | Gas | ~180° | ~0° | cis |
| Methyl β-Lactoside / NMR | Solution (DMSO-d6) | ~49° | ~5° | trans |
Gas-phase data from J. Am. Chem. Soc. 2004, 126, 18, 5709–5714. mpg.denih.gov Solution-state data for the major conformer of the analogue methyl β-lactoside from Carbohydr. Res. 1991, 221, 37-47. nih.gov
Inter-ring Hydrogen Bonding Networks
The stark conformational differences between the gas and solution phases are a direct consequence of the formation and disruption of an extensive inter-ring hydrogen-bonding network. In the isolated, gas-phase cis conformer, a cooperative hydrogen-bonded chain forms, described as OH2′→OH3′→OH2→OH3→OH4→OH6→OH6′. mpg.de This network, which circles around the lactose (B1674315) unit, creates a rigid and highly stable structure. mpg.descispace.com The axial orientation of the OH4' group on the galactose unit is particularly important in promoting this strong, cooperative bonding. scispace.com In solution, these specific, strong inter-ring hydrogen bonds are broken in favor of interactions with the solvent, allowing the molecule to relax into the more extended trans conformation. mpg.de
Spectroscopic Discrimination of Modified Lactosides
The precise structural and conformational characterization of carbohydrates is essential for understanding their biological functions. Spectroscopic techniques are paramount in distinguishing between closely related carbohydrate structures, such as modified lactosides. Isomers and derivatives of lactosides can exhibit significantly different biological activities, and their discrimination is a critical task in glycobiology and medicinal chemistry. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful, as they are highly sensitive to subtle changes in stereochemistry, conformation, and intramolecular interactions.
Research has demonstrated that even minor alterations, such as the modification of a single hydroxyl group, can be detected and characterized. For instance, gas-phase studies combining laser spectroscopy with quantum mechanical calculations have successfully identified the intrinsic three-dimensional structures of benzyl β-lactoside and its C-4' epimer. scispace.comox.ac.uk These studies reveal that both molecules adopt a cis glycosidic configuration. However, the nature of the inter-ring hydrogen bonding, a key determinant of conformation, differs significantly between them, leading to distinct spectroscopic signatures. scispace.com
In benzyl β-lactoside, the axial orientation of the galactose OH-4' group promotes strong and cooperative inter-ring hydrogen bonding. scispace.com This is in contrast to its epimer, where the corresponding glucose OH-4' group is equatorial, resulting in weaker inter-ring hydrogen bonding. scispace.com These differences are clearly resolved in their respective IR spectra. mpg.deresearchgate.net The vibrational signatures associated with OH stretching modes are extremely sensitive to the local hydrogen-bonded environment, allowing for clear discrimination. scispace.com
NMR spectroscopy in solution provides complementary information, primarily through chemical shifts and nuclear Overhauser effects (NOEs), which are dependent on the average conformation and the electronic environment of each nucleus. The analysis of a series of modified methyl lactosides, including monodeoxy and O-methyl derivatives, illustrates how these modifications lead to unique NMR fingerprints. researchgate.net The presence or absence of a hydroxyl group at a specific position, or its replacement with another substituent, alters the chemical shifts of nearby protons and carbons, enabling unambiguous identification and conformational analysis. researchgate.net
The following data tables illustrate the principles of spectroscopic discrimination for modified lactosides based on published research.
Table 1: Conformational and Spectroscopic Differences Between Lactoside and Cellobioside Epimers in the Gas Phase
This table summarizes the key structural differences between benzyl β-lactoside and its epimer, phenyl β-cellobioside, as determined by IR ion-dip spectroscopy and computational analysis. These differences in hydrogen bonding lead to distinct IR spectral signatures that allow for their discrimination.
| Feature | Benzyl β-lactoside | Phenyl β-cellobioside | Reference |
| Structure | C-4' Epimer of Cellobioside | C-4' Epimer of Lactoside | scispace.com |
| OH-4' Orientation | Axial (Galactose unit) | Equatorial (Glucose unit) | scispace.com |
| Glycosidic Linkage Conformation | cis (anti/syn) | cis (anti/syn) | scispace.com |
| Inter-ring H-Bonding | Strong, cooperative | Relatively weak | scispace.com |
| Spectroscopic Signature | Distinct IR spectrum due to strong H-bonding | Different IR spectrum due to weaker H-bonding | scispace.commpg.de |
Table 2: Illustrative ¹H NMR Chemical Shift Changes for Discrimination of Modified Lactosides
This table provides an illustrative example of how ¹H NMR chemical shifts can be used to discriminate between a parent lactoside (like methyl β-lactoside) and its modified derivatives in solution (e.g., in DMSO-d₆). The data is based on the principles observed in comparative NMR studies of modified glycosides, where specific structural changes cause predictable shifts in the NMR spectrum. researchgate.net
| Compound | H-1 (Glc) | H-1' (Gal) | H-3 (Glc) | H-4 (Glc) | Rationale for Discrimination | Reference |
| Methyl β-lactoside (Parent) | ~4.1 ppm | ~4.2 ppm | ~3.4 ppm | ~3.6 ppm | Reference spectrum with characteristic shifts for all protons. | researchgate.net |
| 3-deoxy-lactoside Derivative | ~4.1 ppm | ~4.2 ppm | ~1.5-2.0 ppm (axial/eq protons) | Significant upfield shift | The removal of the electron-withdrawing OH group at C-3 causes a large upfield shift for the attached protons and affects neighboring proton shifts. | researchgate.net |
| 3-O-methyl-lactoside Derivative | ~4.1 ppm | ~4.2 ppm | Downfield shift vs parent | Minor change | The methylation of the OH group at C-3 introduces a methoxy (B1213986) signal (~3.3-3.6 ppm) and deshields the H-3 proton, shifting it downfield. | researchgate.net |
| 4-deoxy-lactoside Derivative | Significant change | No significant change | Minor change | ~1.5-2.0 ppm (axial/eq protons) | Removal of the OH group at C-4, the site of the glycosidic linkage, dramatically alters the conformation and the chemical shifts of protons on both rings. | researchgate.net |
Note: The chemical shift values are approximate and serve to illustrate the principle of discrimination. Actual values depend on the specific compound, solvent, and experimental conditions.
Computational Studies and Molecular Modeling
Quantum Mechanical Calculations (DFT, Ab Initio) for Structural Elucidation
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the intrinsic structural preferences of benzyl (B1604629) β-lactoside, free from solvent or crystal packing effects. These methods solve the electronic structure of the molecule to predict its geometry, energy, and other properties from first principles.
Researchers have employed QM calculations to explore the conformational landscape of benzyl β-lactoside, focusing on the torsion angles (φ and ψ) that define the orientation of the two sugar rings around the β(1→4) glycosidic linkage. psu.edu Ab initio computations have revealed that in the isolated, gas-phase environment, the molecule's most stable structure is a cis conformation. psu.edunih.govsfu.ca This structure is stabilized by strong, cooperative inter-ring hydrogen bonds, particularly involving the axial OH4' group of the galactose unit. nih.gov The addition of the benzyl group at the anomeric position of the glucose ring serves as a convenient chromophore for spectroscopic studies but is not expected to significantly alter the conformational preferences of the core lactose (B1674315) unit. researchgate.net
Different levels of theory and basis sets, such as B3LYP and MP2, are often used to ensure the reliability of the computed structures. researchgate.net The predicted low-energy conformations from these calculations are crucial for interpreting experimental data and understanding the fundamental forces that govern the molecule's shape. researchgate.netnih.gov
Table 1: Representative QM Methods Used in Carbohydrate Analysis
| Method Type | Common Functionals/Levels | Key Application for Benzyl β-Lactoside |
| Density Functional Theory (DFT) | B3LYP, M06-2X | Geometry optimization, vibrational frequency calculation, relative conformational energies. |
| Ab Initio | MP2 (Møller-Plesset) | High-accuracy energy calculations, benchmarking DFT results, analysis of weak interactions. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the dynamic nature of benzyl β-lactoside. These simulations rely on force fields, which are sets of parameters that approximate the potential energy of the system.
MD simulations are essential for understanding the flexibility of the β(1→4) glycosidic linkage that connects the galactose and glucose units. While gas-phase studies and QM calculations identify a rigid, cis conformation as the global minimum, the situation in solution is different. psu.edunih.gov In aqueous environments at room temperature, NMR studies and MD simulations indicate that the dominant structure is a trans conformation. sfu.ca
The transition from the intrinsic cis preference in the gas phase to the trans conformation in solution highlights the critical role of the solvent environment in modulating the molecule's structure. MD simulations can map this conformational behavior, revealing the energy barriers between different rotational states (conformers) around the glycosidic bond and the timescale of their interconversion. sfu.canumberanalytics.com The simulations show that even when the molecule is hydrated by a few water molecules, the intrinsic cis structure can be maintained, but in bulk water, the extended hydrogen-bonding network with the solvent favors the trans arrangement. sfu.ca
Table 2: Glycosidic Torsion Angles of Benzyl β-Lactoside in Different Environments
| Environment | Dominant Conformation | Approximate Dihedral Angles (φH, ψH) | Stabilizing Factor |
| Gas Phase (isolated) | cis | φH ≈ 180°, ψH ≈ 0° | Intramolecular hydrogen bonds psu.edu |
| Aqueous Solution | trans | Similar to crystalline lactose | Intermolecular hydrogen bonds with water sfu.ca |
MD simulations are a key tool for studying how benzyl β-lactoside interacts with protein binding partners, such as lectins or enzymes. These simulations can reveal the dynamic behavior of the complex after an initial binding pose is established, for instance, by molecular docking.
When a ligand like benzyl β-lactoside binds to a protein, the simulation can track the stability of the key interactions, such as hydrogen bonds and hydrophobic contacts, over time. It can show how the protein and ligand adapt their conformations to achieve an optimal fit, a process known as "induced fit". mdpi.com For example, simulations of enzyme-substrate complexes, like a β-lactamase with benzylpenicillin, show that substrate binding can increase the flexibility of certain regions of the protein, such as the Ω loop, which can be crucial for catalysis or ligand entry/exit. nih.gov
Furthermore, MD simulations can elucidate the role of water molecules at the binding interface and calculate the free energy of binding, providing a more rigorous estimate of binding affinity than static models alone. mdpi.com These dynamic insights are critical for understanding the structural basis of molecular recognition and for the rational design of glycomimetics.
Molecular Docking for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. sarpublication.com This method involves sampling a large number of possible conformations and positions of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov The score provides an estimate of the binding affinity, typically in kcal/mol, with lower (more negative) values suggesting stronger binding. nih.gov
For benzyl β-lactoside, docking could be used to screen its potential interaction with a library of carbohydrate-binding proteins or to understand its binding mode within a known receptor. The process would involve:
Obtaining the 3D structures of benzyl β-lactoside and the target protein.
Defining the binding site on the protein.
Running the docking algorithm to generate potential binding poses.
Analyzing the top-ranked poses to identify key interactions (e.g., hydrogen bonds, van der Waals contacts) between the lactoside and specific amino acid residues.
Docking studies can help rationalize experimental observations and guide the design of new compounds with improved affinity or selectivity. nih.govfrontiersin.org
Correlation with Experimental Spectroscopic Data
A crucial step in computational modeling is the validation of theoretical results against experimental data. For benzyl β-lactoside, a powerful approach has been the combination of QM calculations with gas-phase ion-dip infrared (IR) spectroscopy. psu.edu
Researchers have isolated benzyl β-lactoside in a cold (≈10 K) molecular beam and measured its vibrational spectrum. psu.edusfu.ca This experimental spectrum, which shows distinct bands corresponding to the stretching frequencies of the various OH groups, can be compared directly with the theoretical spectrum calculated for a specific computed geometry.
Studies have shown an excellent agreement between the experimental IR spectrum and the spectrum computed using DFT for the cis-conformer of benzyl β-lactoside. psu.edunih.gov This strong correlation provides compelling evidence that the cis conformation, stabilized by inter-ring hydrogen bonds, is indeed the structure of the isolated molecule. researchgate.net This synergy between computation and experiment gives high confidence in the structural assignments and the underlying theoretical models. researchgate.net
Semi-Empirical Calculations for Electronic Properties
Semi-empirical calculations represent a compromise between the high accuracy of ab initio methods and the high speed of molecular mechanics. psu.edu They use a simplified quantum mechanical formulation and incorporate parameters derived from experimental data (empirical parameters) to speed up calculations. sfu.canumberanalytics.com Common semi-empirical methods include AM1 and PM3.
For a molecule the size of benzyl β-lactoside, these methods can be used for several purposes:
Preliminary Geometry Optimization: Quickly scanning the vast conformational space to identify low-energy structures that can then be refined with more accurate DFT or ab initio calculations.
Studying Large Systems: Investigating the electronic properties of benzyl β-lactoside when it is part of a much larger system, such as a protein-ligand complex, where full QM calculations would be computationally prohibitive.
Calculating Electronic Properties: Estimating electronic properties like orbital energies (HOMO/LUMO), electrostatic potentials, and partial atomic charges. researchgate.netresearchgate.net These properties are useful for understanding the molecule's reactivity and non-covalent interaction patterns.
While less accurate than DFT, semi-empirical methods are valuable tools for generating initial hypotheses and for studying systems where computational cost is a major limiting factor. psu.edu
Synthesis and Research Applications of Benzyl β Lactoside Derivatives and Analogues
Benzyl (B1604629) β-D-Lactoside Heptaacetate as an Intermediate
Benzyl β-D-lactoside heptaacetate serves as a crucial and useful starting point for the synthesis of more complex lacto-oligosaccharides. cymitquimica.com This fully protected derivative of benzyl β-lactoside, where all hydroxyl groups except the anomeric one linked to the benzyl group are acetylated, provides a stable yet reactive intermediate. The benzyl group at the anomeric position offers stability and can be removed under specific hydrogenolysis conditions, while the acetate (B1210297) esters protect the hydroxyl groups during intermediate synthetic steps and can be removed by simple deacetylation methods, such as Zemplén deacetylation.
The primary utility of benzyl β-D-lactoside heptaacetate lies in its role as a glycosyl acceptor. After selective deprotection of one or more acetate groups, the newly freed hydroxyl groups can be glycosylated with other sugar units to elongate the carbohydrate chain. This strategic use allows for the controlled and regioselective synthesis of trisaccharides and larger oligosaccharides. For instance, its use facilitates the construction of complex glycans that are essential for studying biological processes in glycobiology. medchemexpress.com
Deoxy and Acylamino Derivatives for Structure-Activity Relationships
The synthesis of deoxy and acylamino derivatives of lactosides is a key strategy for investigating structure-activity relationships (SAR), particularly in the context of enzyme-substrate interactions. researchgate.netresearchgate.net By systematically replacing specific hydroxyl groups with hydrogen (deoxy derivatives) or acylamino groups, researchers can probe the importance of each hydroxyl group in binding to enzymes like glycosyltransferases or lectins. researchgate.net
Derivatives of phenyl β-lactoside, a close analogue, have been synthesized to explore the active site of N-acetylglucosaminyltransferase from Neisseria meningitidis. researchgate.net In these studies, 2'-, 3'-, 4'-, and 6'-deoxy, as well as 3'-acetamido and 3'-benzamido derivatives, were prepared from disaccharide or monosaccharide precursors. researchgate.net Testing revealed that the 6'-deoxy derivative was a significantly better substrate than the parent phenyl β-lactoside, whereas the 2'- and 4'-deoxy derivatives were less active. researchgate.net This indicates a crucial role for the hydroxyl groups at the 2' and 4' positions in enzyme recognition, while the 6'-hydroxyl is not essential and its removal may even be beneficial for substrate turnover. researchgate.net Such deoxy derivatives are often prepared via methods like the Barton-McCombie radical deoxygenation, using reagents like tributyltin hydride. researchgate.net These SAR studies are vital for designing specific enzyme inhibitors or improved substrates. researchgate.netresearchgate.net
| Derivative of Phenyl β-Lactoside | Position of Modification | Effect on N-acetylglucosaminyltransferase Activity |
| 6'-deoxy | Galactose C-6' | Nearly threefold more active than phenyl β-lactoside researchgate.net |
| 2'-deoxy | Galactose C-2' | Less active than phenyl β-lactoside researchgate.net |
| 4'-deoxy | Galactose C-4' | Less active than phenyl β-lactoside researchgate.net |
| 3'-acetamido | Galactose C-3' | Inactive researchgate.net |
| 3'-benzamido | Galactose C-3' | Inactive researchgate.net |
C-Glycoside Analogues as Hydrolytically Stable Glycomimetics
C-Glycosides are analogues of naturally occurring O-glycosides where the anomeric oxygen atom is replaced by a methylene (B1212753) group (CH₂), creating a carbon-carbon bond between the sugar and the aglycone. nih.gov This structural modification renders them resistant to enzymatic and chemical hydrolysis, which typically targets the labile O-glycosidic linkage. nih.gov This inherent stability makes C-glycoside analogues of benzyl lactoside valuable tools as glycomimetics for studying biological systems where the degradation of the carbohydrate ligand is undesirable.
The synthesis of C-glycosides can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions. rsc.org For instance, the SGLT-2 inhibitor dapagliflozin, a C-glycoside drug, has been successfully used as an acceptor in further glycosylation reactions, demonstrating the chemical utility of these stable analogues. chemsoc.org.cn In the context of benzyl lactoside, creating a C-glycoside version would provide a non-hydrolyzable mimic to probe interactions with galectins or other lactose-binding proteins over extended periods without degradation by glycosidases. nih.govrsc.org
Thio-Glycoside (S-Lactoside) Analogues
Thio-glycosides, or S-glycosides, are another class of hydrolytically stable analogues where the anomeric oxygen is replaced by a sulfur atom. nih.gov This substitution significantly increases their stability towards enzymatic and acid/base hydrolysis compared to their O-glycoside counterparts. nih.gov Benzyl β-S-lactosides are synthesized for various applications, including their use as metabolic inhibitors and as versatile glycosyl donors in chemical synthesis. nih.govumsl.edu
The synthesis of S-lactosides can be accomplished under phase transfer-catalyzed (PTC) conditions, where a lactosyl bromide precursor reacts with an aryl thiol to give the β-S-glycoside with complete anomeric inversion. nih.gov These S-glycoside donors are widely used because they are stable and can be activated for glycosylation reactions using a variety of mild, thiophilic promoters. umsl.edumdpi.comnih.gov For example, S-benzyl glycosides based on bacterial monosaccharides have been designed as metabolic inhibitors of bacterial glycan biosynthesis. nih.gov The enhanced stability and synthetic versatility of thio-lactoside analogues make them indispensable tools in glycochemistry.
Substituted Benzyl Lactosides with Modified Aglycones
Modifying the aglycone portion of benzyl lactoside provides a powerful method to fine-tune the molecule's properties for specific applications. By introducing substituents onto the benzyl ring, researchers can alter the electronic properties, solubility, and steric profile of the entire glycoside, which in turn influences its biological activity and synthetic utility. nih.gov
For example, studies on the interaction of lactosides with galectins have shown a direct correlation between the electronic properties of the aglycone and the inhibitory potency. nih.gov Electron-withdrawing groups on an aryl aglycone can enhance hydrogen bonding interactions with the lectin. nih.gov Furthermore, the aglycone can be designed as a "Janus aglycone," which serves a dual purpose. researchgate.net A 4-(2-chloroethoxy)phenyl (CEP) aglycone, for instance, can act as a temporary protecting group and later be modified into a linker for creating neoglycoconjugates. researchgate.net Another strategy involves attaching complex structures, such as 1,2,3-triazole derivatives, to the lactoside via the aglycone to explore new chemical space for biological interactions. researchgate.net
| Aglycone Modification | Purpose/Application |
| Electron-withdrawing groups on aryl ring | Modulate electronic density to enhance lectin binding nih.gov |
| 4-(2-chloroethoxy)phenyl (CEP) | Acts as a "Janus aglycone" for protection and subsequent linkage researchgate.net |
| C-6 substitution with triazoles | Probing interactions with enzymes like Trypanosoma cruzi trans-sialidase researchgate.net |
Synthesis of Steroidal Glycosides via Lactoside Precursors
Steroidal glycosides are a major class of natural products with diverse biological activities, characterized by a steroid skeleton linked to a sugar moiety. nih.gov Benzyl lactoside derivatives serve as effective precursors for the synthesis of these complex molecules. chemsoc.org.cn The synthesis typically involves the glycosylation of a hydroxyl group on the steroid aglycone, most commonly at the C-3 position, with a suitable glycosyl donor. nih.govgoogle.com
In this context, a protected benzyl lactoside can be converted into a lactosyl donor, such as a trichloroacetimidate (B1259523) or a glycosyl bromide. This activated lactoside is then reacted with a steroidal alcohol. Recent methods have shown that D-lactoside derivatives are suitable substrates for steroidation reactions, highlighting the versatility of this approach beyond simple monosaccharide acceptors. chemsoc.org.cn This strategy allows for the attachment of the disaccharide unit of lactose (B1674315) to various steroidal scaffolds like diosgenin (B1670711) or cholesterol, enabling the creation of novel chimeric molecules with potential therapeutic properties. chemsoc.org.cngoogle.com
Coumarin (B35378) Glycosides and Fluorescence Properties
Coumarin glycosides are synthesized by linking a coumarin moiety to a carbohydrate, and they are of significant interest due to their fluorescence properties. researchgate.netscispace.com When benzyl lactoside is used as a precursor, it can be modified to attach a coumarin derivative, resulting in a fluorescent lactoside probe. These probes are valuable for applications in biomedical imaging and sensing. nih.govagroparistech.fr
The synthesis can be achieved by reacting a glycosyl halide (derived from the lactoside) with a hydroxy-coumarin derivative. scispace.com The fluorescence properties of the resulting coumarin glycoside are often sensitive to the solvent environment. nih.govresearchgate.net For example, the maximum emission wavelength can shift depending on the polarity of the solvent. researchgate.net Furthermore, the introduction of the disaccharide at certain positions on the coumarin ring can significantly enhance the fluorescence emission compared to the parent coumarin. nih.gov This allows for the rational design of fluorescent probes that can report on their local environment, making them useful for studying carbohydrate-protein interactions or for tracking the uptake of glycosides into cells. nih.govscispace.com
| Coumarin Glycoside Feature | Observation | Implication |
| Solvent Polarity | Less influence on absorption, but shifts maximum emission wavelength researchgate.net | Fluorescence emission is tunable by the local environment |
| Attachment of Disaccharide | Can significantly increase fluorescence emission intensity nih.gov | Creates brighter probes for imaging and sensing applications |
| S-Glycosidic Linkage | Thio-coumarin glycosides have been synthesized with good fluorescence nih.gov | Provides stable, non-cytotoxic probes for biomedical research nih.govagroparistech.fr |
Advanced Research Directions and Future Perspectives for Benzyl Beta Lactoside
The study of glycoscience is rapidly advancing, with compounds like Benzyl (B1604629) beta-lactoside and its derivatives serving as crucial tools in exploring complex biological systems and developing novel therapeutic strategies. The following sections detail key areas of advanced research where such compounds are pivotal.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of benzyl beta-lactoside derivatives for structural studies?
- Methodological Answer : Begin with regioselective protection of hydroxyl groups using benzylidene or benzoyl groups to control reactivity. For example, allyl glycosides of benzylidene-protected glucopyranosyl units can be coupled via glycosylation reactions (e.g., using trichloroacetimidate donors), followed by deacetylation and epoxidation steps to generate target compounds . Validate intermediates using NMR (e.g., - and -NMR in DMSO-d) to confirm regiochemistry and purity .
Q. What experimental techniques are critical for characterizing this compound's hydrogen-bonding patterns?
- Methodological Answer : Combine NMR spectroscopy (e.g., chemical shift perturbations in DO vs. DMSO-d) with molecular mechanics/dynamics simulations to analyze solution conformations. For binding studies, use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions with lectins like Ricinus communis agglutinin (RCA120). Reference free energy contributions of hydroxyl groups from monodeoxy/methyl derivatives to infer donor/acceptor roles .
Q. How should researchers design experiments to resolve contradictions in binding affinity data for this compound analogs?
- Methodological Answer : Control pH and buffer conditions rigorously, as lectin-carbohydrate interactions (e.g., RCA60 vs. RCA120) are pH-sensitive . Perform triplicate measurements with internal controls (e.g., methyl beta-lactoside as a reference) and validate using orthogonal techniques (e.g., fluorescence anisotropy vs. ITC). Address outliers by revisiting purification protocols (e.g., HPLC purity >95%) .
Advanced Research Questions
Q. What advanced strategies can elucidate the conformational dynamics of this compound in biological systems?
- Methodological Answer : Apply nuclear Overhauser effect (NOE) NMR experiments in aqueous and organic solvents to map spatial proximity of hydroxyl groups. Compare with X-ray crystallography data (if available) to identify solvent-dependent conformational shifts. For dynamic studies, use time-resolved fluorescence spectroscopy to monitor rotational freedom of benzyl groups .
Q. How can researchers reconcile discrepancies between computational models and experimental data for this compound-lectin interactions?
- Methodological Answer : Refine molecular docking simulations by incorporating solvent effects (e.g., explicit water molecules) and protonation states of lectin binding-site residues (e.g., Glu/Gln at pH 7.4 vs. 5.5). Validate with mutational studies (e.g., alanine scanning of RCA60) to confirm predicted hydrogen-bonding partners .
Q. What methodologies are recommended for analyzing weak or transient hydrogen bonds involving the benzyl group?
- Methodological Answer : Use temperature-dependent NMR to detect weak hydrogen bonds (e.g., C6-OH in RCA60) via chemical exchange saturation transfer (CEST). Complement with infrared (IR) spectroscopy to identify low-energy vibrational modes (e.g., O-H stretching frequencies). For quantitative analysis, apply linear free energy relationships (LFER) to compare substituent effects .
Data Analysis and Reproducibility
Q. How should researchers address inconsistent purity or stability data for this compound derivatives?
- Methodological Answer : Document storage conditions (e.g., inert atmosphere, -20°C) and analyze degradation products via LC-MS. For stability studies, use accelerated aging protocols (e.g., 40°C/75% RH for 4 weeks) and track changes using HPLC-UV/ELSD. Report detailed synthetic protocols (e.g., reaction times, catalyst loadings) to ensure reproducibility .
Q. What statistical approaches are suitable for interpreting contradictory enzymatic assay results involving this compound?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., enzyme lot variability, substrate inhibition). Use Bayesian statistics to quantify uncertainty in low-signal scenarios (e.g., weak β-galactosidase inhibition). Validate with cross-lab replication studies .
Tables for Key Data
Table 1 : Free energy contributions () of hydroxyl groups in methyl beta-lactoside binding to RCA60/RCA120 .
| Hydroxyl Position | RCA60 (kJ/mol) | RCA120 (kJ/mol) | Role (Donor/Acceptor) |
|---|---|---|---|
| C3' | -3.2 | -3.0 | Donor to charged group |
| C4' | -4.1 | -3.8 | Donor to charged group |
| C6' | -1.5 (donor), -0.9 (acceptor) | -1.4 (donor), -0.8 (acceptor) | Dual role |
Table 2 : NMR chemical shifts (, ppm) for this compound derivatives in DMSO-d .
| Derivative | C1 (Gal) | C4' (Glc) | C6 (Glc) |
|---|---|---|---|
| Native | 104.2 | 79.8 | 61.3 |
| 3-O-Methyl | 104.5 | 79.5 | 61.0 |
| 6-Deoxy | 104.1 | 79.9 | 18.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
